molecular formula C7H10O5S B13196148 Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide

Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide

Cat. No.: B13196148
M. Wt: 206.22 g/mol
InChI Key: XISKBVBJUVDEAA-UHFFFAOYSA-N
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Description

Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide is a spirocyclic compound characterized by a unique 1-oxa-5-thiaspiro[2.4]heptane core. The molecule contains a sulfone group (5,5-dioxide), a methyl ester moiety, and a fused bicyclic system.

Properties

Molecular Formula

C7H10O5S

Molecular Weight

206.22 g/mol

IUPAC Name

methyl 6,6-dioxo-1-oxa-6λ6-thiaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C7H10O5S/c1-11-6(8)5-7(12-5)2-3-13(9,10)4-7/h5H,2-4H2,1H3

InChI Key

XISKBVBJUVDEAA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(O1)CCS(=O)(=O)C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

  • Spirocyclic Core Formation: The key step involves formation of the spiro[2.4]heptane ring system, which can be achieved by intramolecular cyclization reactions. Starting materials typically contain a thioether and an oxygen-containing moiety positioned to allow ring closure.

  • Carboxylate Introduction: The methyl carboxylate group at position 2 is introduced either by esterification of the corresponding carboxylic acid or by using methyl ester-containing precursors.

  • Sulfone Oxidation: The sulfur atom in the thioether ring is oxidized to the sulfone (5,5-dioxide) using strong oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.

Detailed Preparation Route

A representative preparation method can be summarized as follows:

Step Reaction Type Reagents/Conditions Outcome
1 Formation of thioether spirocyclic intermediate Intramolecular cyclization of precursor with sulfur and oxygen functionalities, often under acidic or basic catalysis Formation of 1-oxa-5-thiaspiro[2.4]heptane core
2 Esterification Treatment with methanol and acid catalyst or use of methyl ester precursor Introduction of methyl carboxylate group at C-2
3 Oxidation of sulfur Use of m-CPBA or H2O2 in a suitable solvent (e.g., dichloromethane) at low temperature Conversion of thioether to sulfone (5,5-dioxide)

This synthetic sequence ensures the formation of the desired this compound with high purity (typically ≥95%).

Alternative Synthetic Approaches

  • Electrophilic Cyclization: Some methods employ electrophilic cyclization where a suitable leaving group on a linear precursor undergoes intramolecular nucleophilic attack to form the spiro ring, catalyzed by Lewis acids or transition metals.

  • Transition Metal Catalysis: Transition metal catalysts (e.g., palladium or copper complexes) have been explored to improve yields and selectivity during cyclization and functional group transformations.

  • Microwave-Assisted Synthesis: Microwave irradiation can accelerate cyclization and oxidation steps, reducing reaction times and improving efficiency.

Research Findings and Analytical Data

Purity and Physical Data

  • Purity of commercially available samples is generally around 95%.

  • Molecular weight: 206.22 g/mol

  • Molecular formula: C7H10O5S

  • Storage conditions: sealed in dry state at 2–8°C to maintain stability.

Computational Chemistry and Properties

Descriptor Value
Topological Polar Surface Area (TPSA) 72.97 Ų
LogP (octanol-water partition coefficient) -0.8845
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 0
Rotatable Bonds 1

These properties indicate moderate polarity and potential for hydrogen bonding interactions, relevant for biological activity considerations.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Intramolecular Cyclization + Esterification + Oxidation Acid/base catalysis, methanol, m-CPBA or H2O2 Straightforward, high purity product Multi-step, requires careful oxidation control
Electrophilic Cyclization Lewis acid catalysts, leaving groups Potential for high selectivity Requires specialized precursors
Transition Metal Catalysis Pd or Cu catalysts Enhanced yields and selectivity Catalyst cost and removal issues
Microwave-Assisted Synthesis Microwave irradiation Reduced reaction times, energy efficient Requires microwave reactor

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxathiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in the formation of amides or thioesters.

Scientific Research Applications

Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing spiro structures.

    Biology: The compound can be used in studies involving enzyme inhibition, as its unique structure may interact with specific biological targets.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide exerts its effects is largely dependent on its interaction with molecular targets. The oxathiane ring and carboxylate group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfur atom in the ring can undergo redox reactions, influencing oxidative stress pathways. These interactions can modulate various biochemical processes, making the compound useful in research focused on enzyme inhibition and redox biology.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and physicochemical differences between Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide and its closest analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Availability Status
This compound C₈H₁₂O₅S 220.24 Methyl ester, sulfone Out of stock
Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide C₉H₁₄O₅S 234.28 Ethyl ester, sulfone Discontinued
Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide C₉H₁₄O₅S 234.28 2-methyl substitution, sulfone Out of stock

Key Observations :

  • This may influence membrane permeability and metabolic stability .
  • Substituent Effects: The 2-methyl substitution introduces steric hindrance, which could alter binding interactions in hypothetical protein targets.
Functional Comparisons with Non-Spiro Compounds

While structurally distinct, this compound shares a sulfone group with compounds like 5,5′-Methylenedi-2,3-Cresotic Acid (2a) , a potent HMGB1·CXCL12 heterocomplex inhibitor . Key differences include:

Property Methyl 1-oxa-5-thiaspiro Compound 5,5′-Methylenedi-2,3-Cresotic Acid (2a)
Core Structure Spirocyclic (rigid bicyclic) Linear aromatic (flexible)
Functional Groups Sulfone, ester Carboxylic acid, methylene bridge
Biological Activity Not reported IC₅₀ = 10 pM for HMGB1·CXCL12 inhibition
Solubility Likely moderate (ester/sulfone) Low (requires DMSO for solubility)

Mechanistic Implications :

  • However, the absence of binding data limits this assessment.
  • The methyl ester group in the spiro compound could act as a prodrug moiety, unlike the carboxylic acid in 2a, which directly participates in hydrogen bonding with HMGB1 .
Computational and Experimental Gaps
  • NMR/MST Data : Competitive binding assays (e.g., STD, waterLOGSY) and Microscale Thermophoresis (MST) confirmed 2a’s dual binding to HMGB1 and CXCL12 . Similar experiments are lacking for the spiro compound.

Biological Activity

Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide (CAS No. 1493348-23-4) is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7_7H10_{10}O5_5S
  • Molecular Weight : 206.22 g/mol
  • Density : Not available
  • Melting Point : Not available
  • Boiling Point : Not available

Pharmacological Activities

This compound has been investigated for various biological activities, including:

  • Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties, particularly against retroviruses like HIV. Specific derivatives have been shown to inhibit viral replication by targeting key enzymatic processes involved in the viral life cycle .
  • Cytotoxicity : Assessments of cytotoxic effects indicate that certain derivatives of spiro compounds can exhibit selective toxicity towards cancer cells without significantly affecting normal cells. This selectivity is crucial for developing effective anticancer agents .
  • Anti-inflammatory Effects : Compounds within this class have demonstrated potential anti-inflammatory properties, which may be attributed to their ability to modulate inflammatory pathways and cytokine production .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit reverse transcriptase and integrase enzymes in retroviruses, disrupting their replication cycle.
  • Modulation of Gene Expression : Some derivatives may influence gene expression related to inflammation and apoptosis, providing a therapeutic avenue for managing chronic diseases.

Case Studies and Research Findings

StudyFindings
Study on Antiviral ActivityA derivative of the compound inhibited HIV replication in T-cell lines with an IC50_{50} value of approximately 4 µM without significant cytotoxicity .
Cytotoxicity AssessmentIn vitro studies revealed that certain spiro compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating their potential as anticancer agents .
Anti-inflammatory StudiesResearch indicated that spiro compounds could reduce the production of pro-inflammatory cytokines in macrophages, suggesting a role in managing inflammatory diseases .

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